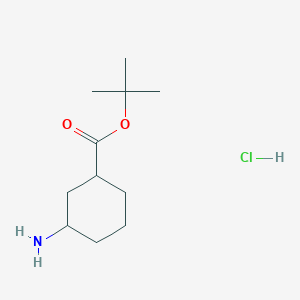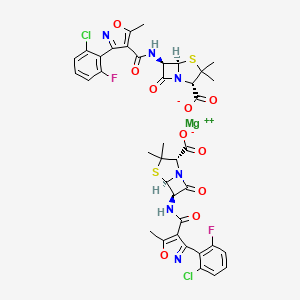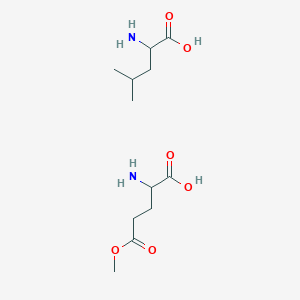
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-terc-butil (1R,3S)-3-aminociclohexano-1-carboxilato clorhidrato, cis es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de un grupo terc-butilo, un anillo aminociclohexano y un grupo carboxilato, lo que lo convierte en una molécula versátil para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-terc-butil (1R,3S)-3-aminociclohexano-1-carboxilato clorhidrato, cis normalmente implica los siguientes pasos:
Formación del anillo aminociclohexano: La materia prima, ciclohexanona, se somete a una reacción de aminación reductora con una amina apropiada para formar el anillo aminociclohexano.
Introducción del grupo carboxilato: El intermedio de aminociclohexano se hace reaccionar entonces con un agente carboxilante, como el dióxido de carbono, en condiciones básicas para introducir el grupo carboxilato.
Adición del grupo terc-butilo: El paso final implica la protección del grupo carboxilato con un grupo terc-butilo utilizando cloroformato de terc-butilo en presencia de una base como la trietilamina.
Métodos de producción industrial
En entornos industriales, la producción de rac-terc-butil (1R,3S)-3-aminociclohexano-1-carboxilato clorhidrato, cis se amplía utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de cada paso.
Análisis de las reacciones químicas
Tipos de reacciones
rac-terc-butil (1R,3S)-3-aminociclohexano-1-carboxilato clorhidrato, cis se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el grupo carboxilato en un alcohol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos derivados aminociclohexanos sustituidos.
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aminocyclohexane derivatives.
Aplicaciones Científicas De Investigación
rac-terc-butil (1R,3S)-3-aminociclohexano-1-carboxilato clorhidrato, cis tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Se investiga su potencial como ligando en estudios de unión a receptores.
Medicina: Se explora su potencial efecto terapéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de rac-terc-butil (1R,3S)-3-aminociclohexano-1-carboxilato clorhidrato, cis implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- rac-terc-butil (1R,3S)-3-aminociclopentilcarbamato clorhidrato, cis
- rac-terc-butil (1R,3S)-3-aminociclohexilcarbamato clorhidrato, cis
Singularidad
rac-terc-butil (1R,3S)-3-aminociclohexano-1-carboxilato clorhidrato, cis destaca por su singular combinación de características estructurales, que le confieren una reactividad y una selectividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H22ClNO2 |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
tert-butyl 3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3;1H |
Clave InChI |
WXQUHQMFMVLZAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
